molecular formula C23H31NO B15237185 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol

3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol

Cat. No.: B15237185
M. Wt: 337.5 g/mol
InChI Key: VSXUTXKYNLMLGP-UHFFFAOYSA-N
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Description

3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol is a tertiary amine derivative featuring a phenolic core substituted with a branched aminoethyl side chain. The molecule combines a cyclohexylmethyl group and a phenethyl group attached to the nitrogen atom, creating a unique structural motif. Its molecular formula is C23H31NO, with a molecular weight of 337.5 g/mol, distinguishing it from simpler cyclohexylaminoethylphenols (e.g., 3-(2-cyclohexylamino-ethyl)-phenol, C14H21NO, MW 219.3 g/mol) .

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

3-[2-[cyclohexylmethyl(2-phenylethyl)amino]ethyl]phenol

InChI

InChI=1S/C23H31NO/c25-23-13-7-12-21(18-23)15-17-24(19-22-10-5-2-6-11-22)16-14-20-8-3-1-4-9-20/h1,3-4,7-9,12-13,18,22,25H,2,5-6,10-11,14-17,19H2

InChI Key

VSXUTXKYNLMLGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable alkyl halide in the presence of a base to form the phenolic ether. This is followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The cyclo

Biological Activity

The compound 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and relevant studies that highlight its pharmacological potential.

Structural Overview

The molecular formula of this compound is C21H27NO2C_{21}H_{27}NO_2. Its structure features a cyclohexylmethyl group, a phenethylamine moiety, and a phenolic hydroxyl group. This unique configuration allows for various interactions with biological targets, influencing its pharmacological profile.

Synthesis

The synthesis of this compound can be achieved through multiple methods, including:

  • Alkylation reactions : Utilizing cyclohexylmethyl bromide and phenethylamine derivatives.
  • Phenolic hydroxyl group introduction : Employing common synthetic routes for phenolic compounds.

Receptor Interactions

Research indicates that the compound exhibits significant interactions with various receptors, particularly opioid receptors. The structural characteristics suggest potential binding affinities that could modulate receptor activity. For instance, the presence of bulky groups like cyclohexylmethyl may affect steric hindrance and influence binding efficacy.

Enzyme Modulation

The compound also shows promise in modulating enzyme activities. Studies have indicated that similar compounds can act as inhibitors or activators of specific enzymes, potentially leading to therapeutic applications in conditions like pain management or inflammation.

Case Studies and Research Findings

  • Opioid Receptor Affinity :
    A study focused on diphenethylamines revealed that modifications in the N-substituents significantly affect Kappa Opioid Receptor (KOR) affinity. The presence of cyclohexylmethyl was associated with enhanced receptor selectivity compared to simpler analogs .
  • Cytotoxicity Studies :
    While specific cytotoxicity data for this compound is limited, related phenolic compounds have demonstrated tumor cell-specific cytotoxicity in various studies. These findings suggest a need for further investigation into the anticancer potential of this compound .
  • Structure-Activity Relationship (SAR) :
    Research into SAR has shown that variations in substituents on the phenolic ring can lead to significant differences in biological activity. Compounds with similar structures have been evaluated for their effects on cell signaling pathways and receptor interactions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC21H27NO2Cyclohexyl groupPotentially different receptor interactions due to ring size
3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenolC21H27NO2Cyclopropyl groupSmaller ring may affect steric hindrance
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenolC21H27NO2Cyclobutyl groupIntermediate ring size may alter binding affinities

Chemical Reactions Analysis

Acid-Base Reactions

The phenolic hydroxyl group undergoes acid-base equilibria, enabling deprotonation under basic conditions. This reactivity facilitates salt formation and participation in nucleophilic reactions.

Key Observations :

  • Deprotonation occurs at pH > 10, forming a phenolate ion.

  • The tertiary amine remains protonated under acidic conditions (pH < 4).

Applications :

  • Used to isolate the compound as hydrochloride salts (e.g., 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol hydrochloride) .

Alkylation and Acylation Reactions

The tertiary amine undergoes alkylation/acylation, modifying steric and electronic properties.

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide, allyl bromide), cyclobutyl tosylate .
Conditions :

  • Solvent: CH₃CN or DMF.

  • Base: NaHCO₃ or K₂CO₃.

  • Temperature: 0–30°C.

Example :

text
This compound + R-X → N-alkylated derivative

Yield : 17–85% (varies with R group) .

Acylation

Reagents : Acid chlorides (e.g., acetyl chloride), activated esters (e.g., HATU, EDC) .
Conditions :

  • Solvent: Dichloromethane or THF.

  • Base: Triethylamine or DIEA.

  • Temperature: -50°C to 30°C.

Outcome : Forms amides or sulfonamides for pharmacological studies .

Oxidation Reactions

The phenolic group and amine are susceptible to oxidation, though controlled conditions are required to avoid decomposition.

Oxidizing Agents :

  • H₂O₂ (for phenolic hydroxyl oxidation to quinones).

  • KMnO₄ (non-selective, leading to degradation).

Challenges :

  • Over-oxidation of the tertiary amine to N-oxide derivatives.

Reductive Amination

Used in synthesis to introduce cyclohexylmethyl and phenethyl groups.

Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride .
Conditions :

  • Solvent: THF or methanol.

  • Temperature: 0–25°C.

  • Substrates: Aldehydes/ketones with primary amines.

Example :

text
3-(2-Aminoethyl)phenol + Cyclohexylmethyl ketone → this compound

Yield : 40–60% .

Ether Cleavage

Reagents : Sodium ethanethiolate (NaSEt) .
Conditions :

  • Solvent: DMF.

  • Temperature: 80–100°C.

Application : Demethylation of methoxy-protected intermediates to regenerate phenolic hydroxyl groups .

Comparative Reactivity with Analogues

The cyclohexylmethyl group influences steric hindrance and electronic effects compared to smaller rings (Table 1).

Analog Key Reaction Rate (Relative)
Cyclobutylmethyl-substituted derivativeAlkylation1.5× faster
Cyclopentylmethyl-substituted derivativeAcylation1.2× slower
Cyclohexylmethyl-substituted derivativeReductive aminationBaseline

Route A: N-Alkylation (Patent US8664242B2)

  • Substrate : 3-(2-Aminoethyl)phenol.

  • Alkylation : React with cyclohexylmethyl bromide (1.2 eq) in CH₃CN/NaHCO₃.

  • Yield : 65–70% after purification .

Route B: Reductive Amination (PMC7709145)

  • Substrate : 3-Hydroxyphenylacetaldehyde + cyclohexylmethylphenethylamine.

  • Reduction : NaBH₄ in methanol (0°C).

  • Yield : 55–60% .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Photodegradation : Susceptible to UV light, forming quinone derivatives.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dual substitution (cyclohexylmethyl and phenethyl) on the nitrogen atom. Key comparisons include:

Compound Name Molecular Formula Key Structural Features Pharmacological Relevance
3-(2-cyclohexylamino-ethyl)-phenol C14H21NO Single cyclohexyl group on nitrogen Limited bioactivity data; used in synthesis studies
Cyclohexylphenols Varies 2-(3-hydroxycyclohexyl)phenol core Controlled substances (e.g., psychoactive analogs)
3-(1-(Dimethylamino)ethyl)phenol C10H15NO Dimethylaminoethyl substitution Intermediate in antidepressant synthesis
Imidazo[4,5-g]quinazolinones C20H23N5O Cyclohexylmethylaminoethyl in heterocycles Antitumor and kinase inhibition activity

Key Observations :

  • Phenethyl vs.
  • Dual Substitution : The combination of cyclohexylmethyl and phenethyl groups may confer mixed affinity for σ receptors and serotonin/dopamine transporters, as seen in related amines .

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